molecular formula C17H21F2N7 B14927924 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

Cat. No.: B14927924
M. Wt: 361.4 g/mol
InChI Key: IAHUOFSYAFZHOA-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is a complex organic compound featuring a difluoromethyl group and multiple pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include difluoromethylating agents, such as ClCF2H, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group and pyrazole rings play a crucial role in its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(TRIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE
  • N-[4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H21F2N7

Molecular Weight

361.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C17H21F2N7/c1-4-25-7-6-12(24-25)9-20-17-22-14(8-15(23-17)16(18)19)13-10-21-26(5-2)11(13)3/h6-8,10,16H,4-5,9H2,1-3H3,(H,20,22,23)

InChI Key

IAHUOFSYAFZHOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C

Origin of Product

United States

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